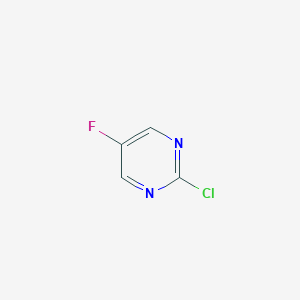

2-Chloro-5-fluoropyrimidine

描述

2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) is a fluorinated heterocyclic compound with the molecular formula C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol. Its structure features a pyrimidine ring substituted with chlorine at position 2 and fluorine at position 5, creating a π-electron-deficient system that facilitates nucleophilic aromatic substitution (SNAr) reactions .

准备方法

Halogenation of Pyrimidine Derivatives

Chlorination of 5-Fluoropyrimidine-2-ol

A common route involves substituting the hydroxyl group of 5-fluoropyrimidine-2-ol with chlorine. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent under reflux conditions. This method achieves moderate yields (60–70%) but requires careful temperature control to avoid over-chlorination .

Reaction Conditions

-

Reagents : POCl₃ (3 equivalents), catalytic dimethylformamide (DMF).

-

Temperature : 80–100°C, reflux for 6–8 hours.

-

Workup : Quenching with ice-water, extraction with dichloromethane, and distillation.

Direct Fluorination-Chlorination of Pyrimidine

Electrophilic fluorination followed by chlorination offers a two-step pathway. Pyrimidine is first fluorinated at position 5 using Selectfluor™, followed by chlorination at position 2 with N-chlorosuccinimide (NCS). This method is limited by low regioselectivity and yields (<50%) .

Nucleophilic Substitution Using 2,4-Dichloro-5-Fluoropyrimidine

Selective Ammonolysis

Patent CN110343074B details a one-step substitution reaction where 2,4-dichloro-5-fluoropyrimidine reacts with aqueous ammonia in tetrahydrofuran (THF) at 0°C. The process selectively replaces the 4-chloro group with an amino group, yielding a mixture of 2-chloro-4-amino-5-fluoropyrimidine and 2-amino-4-chloro-5-fluoropyrimidine. Column chromatography isolates the desired 2-chloro-5-fluoropyrimidine with 24–26% yield .

Optimized Parameters

-

Solvent : Anhydrous THF.

-

Temperature : −10°C to 0°C during ammonia addition.

-

Reaction Time : 2–3 hours at low temperature, followed by 1–2 hours at room temperature.

Hydrolysis-Chlorination Sequence

Hydrolysis of 2,4-dichloro-5-fluoropyrimidine in basic conditions (e.g., NaOH) generates 4-hydroxy-2-chloro-5-fluoropyrimidine. Subsequent treatment with POCl₃ converts the hydroxyl group back to chlorine, yielding this compound. This method suffers from side reactions but achieves 65–70% purity post-distillation .

Catalytic Chlorination with Triphosgene

Triphosgene-Mediated Synthesis

Patent CN102070536A describes a scalable method using 5-fluorouracil, triphosgene (bis(trichloromethyl) carbonate), and trichloroethylene in the presence of a tertiary amine catalyst. The reaction proceeds at room temperature, producing 2,4-dichloro-5-fluoropyrimidine with >98% purity. Selective dechlorination at position 4 via hydrogenolysis or hydrolysis yields this compound .

Advantages

-

Catalyst : Triethylamine or pyridine.

-

Yield : 85–90% for 2,4-dichloro-5-fluoropyrimidine.

-

Environmental Impact : Avoids phosphoric acid waste, reducing environmental contamination.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates for chlorination. A mixture of 5-fluoropyrimidine-2-ol, POCl₃, and DMF irradiated at 150°C for 30 minutes achieves 75% yield. This method reduces side products but requires specialized equipment .

Comparative Analysis of Methods

Challenges and Innovations

Regioselectivity Issues

Competing substitution at positions 2 and 4 remains a challenge. Recent advances employ bulky ligands or low-temperature conditions to favor substitution at position 4, preserving the 2-chloro group .

Green Chemistry Approaches

Water-based ammonolysis and solvent recycling (e.g., THF recovery in Patent CN110343074B) reduce ecological footprints. Catalytic systems using ionic liquids are under investigation to replace volatile organic solvents .

化学反应分析

Types of Reactions: 2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles such as amines . It can also participate in cross-coupling reactions like the Suzuki-Miyaura coupling .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium carbonate and various amines are used under mild heating conditions.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products:

5-Fluoro-2-amino pyrimidines: Formed by reacting with amines.

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate in the synthesis of benzamide scaffolds.

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-fluoropyrimidine serves as a crucial intermediate in the synthesis of several APIs. Notably, it is utilized to produce 5-fluoro-2-amino pyrimidines through reactions with various amines in the presence of potassium carbonate (K2CO3), facilitating C-N bond formation . Additionally, it is involved in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are biologically active compounds found in anticancer agents like 5-fluorouracil .

1.2 Development of Antimicrobial Agents

Recent studies have explored novel pyrimidine-piperazine hybrids derived from this compound, demonstrating promising antimicrobial properties. These compounds were evaluated through in-vitro and in-silico studies, showcasing their potential as effective antimicrobial agents .

1.3 Antitumor Activity

The compound has been linked to the synthesis of various antitumor agents. For instance, derivatives of 4-aniline-substituted 5-fluoropyrimidines have exhibited significant antitumor activity, highlighting the importance of fluorinated pyrimidine derivatives in cancer treatment .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

In material science, this compound is employed as a building block for synthesizing ligands for iridium complexes used in OLEDs. These complexes have demonstrated high external quantum efficiency, making them suitable for advanced display technologies .

2.2 Synthesis of Organometallic Ligands

The compound is also used to synthesize various organometallic ligands that are essential for catalysis and material applications. The unique electronic properties imparted by the fluorine and chlorine substituents enhance the reactivity and stability of these ligands .

Case Studies

作用机制

The mechanism of action of 2-Chloro-5-fluoropyrimidine primarily involves its role as a building block in the synthesis of biologically active molecules. For instance, in anticancer agents like 5-fluorouracil, it inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation . The compound’s fluorine atom enhances its binding affinity and specificity to molecular targets .

相似化合物的比较

Key Properties:

- Physical Properties : Density = 1.439 g/mL (20°C), refractive index = 1.503 .

- Reactivity : The chlorine atom at position 2 acts as a superior leaving group compared to fluorine, enabling selective substitutions at this position. The fluorine at position 5 enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions .

- Applications :

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Table 1: Substituent Influence on Key Reactions

Key Observations :

- Electron-Withdrawing Groups : Fluorine at C5 in this compound enhances SNAr reactivity at C2, whereas additional fluorines (e.g., in 5-chloro-2,4-difluoro-6-methylpyrimidine) increase steric hindrance, reducing reaction rates .

- Leaving Group Efficiency : Chlorine outperforms ethoxy or amine groups, making this compound more reactive in Suzuki-Miyaura couplings compared to 4-chloro-2-ethoxy-5-fluoropyrimidine .

Key Findings :

- Anticancer Agents : this compound derivatives exhibit superior potency due to optimal leaving group (Cl) and fluorine-induced metabolic stability .

- CNS Penetration : Compounds like 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide show enhanced blood-brain barrier penetration, unlike bulkier analogs .

Key Insights :

- Toxicity : The acute toxicity of this compound necessitates stringent handling protocols, whereas methoxymethyl-substituted analogs may pose reduced risks due to decreased electrophilicity .

- Purification Challenges : Bulkier derivatives (e.g., 5-chloro-2,4-difluoro-6-methylpyrimidine) require advanced chromatographic techniques, increasing production costs .

生物活性

2-Chloro-5-fluoropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical formula for this compound is C4H2ClFN2, and its structure is characterized by a pyrimidine ring substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This unique arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a study demonstrated that derivatives of this compound possess improved efficacy compared to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Table 1: Antibacterial Activity of this compound Derivatives

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it functions as an effective inhibitor of certain kinases involved in cancer cell proliferation. For example, it has been noted to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents.

Table 2: Kinase Inhibition by this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes. Its structural similarity to nucleotides allows it to act as a competitive inhibitor in pathways such as nucleotide synthesis and cell cycle regulation. The presence of halogen substituents enhances its binding affinity and selectivity towards target enzymes, which may explain its potent biological effects .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against multi-drug resistant bacterial strains. Results indicated significant improvements in infection clearance rates compared to traditional treatments .

- Oncological Applications : In a preclinical model, treatment with this compound resulted in substantial tumor regression in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment protocols .

常见问题

Basic Questions

Q. What are the key physicochemical properties of 2-Chloro-5-fluoropyrimidine critical for experimental design?

The compound has a molecular formula of C₄H₂ClFN₂ (MW: 132.52), a density of 1.073 g/cm³, and a refractive index of 1.503 . Its flash point is 65°C (149°F), classified under UN 3267 for corrosive liquids . These properties necessitate controlled storage (e.g., inert atmosphere, moisture-free conditions) and handling protocols to prevent decomposition or hazardous reactions. The SMILES string (Fc1cnc(Cl)nc1) and InChI key (AGYUQBNABXVWMS-UHFFFAOYSA-N) are essential for computational modeling .

Q. What are the primary synthetic routes for this compound in medicinal chemistry?

A common method involves selective functionalization of dichloropyrimidine precursors. For example, this compound (CAS 62802-42-0) can be synthesized via nucleophilic substitution using fluorinating agents like KF under anhydrous conditions . Alternatively, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce amino groups while retaining the chloro-fluoro scaffold . Reaction optimization requires monitoring temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products .

Q. How should researchers safely handle and store this compound?

Due to acute toxicity (H302, H314) and corrosivity, use PPE including N95 masks, gloves, and eyeshields . Store in airtight containers at 2–8°C, avoiding exposure to moisture or reactive metals (e.g., sodium). Post-experiment waste must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselective modifications (e.g., at C4 vs. C6 positions) require tailored reaction conditions. For instance, rhodium-catalyzed hydrogenation with chiral ligands (e.g., (S,S)-Et-DuPhos) achieves enantioselective reduction of nitrile intermediates to amines (>99% ee) . Computational tools (DFT calculations) can predict reactive sites by analyzing electron density maps derived from X-ray crystallography data (e.g., C–Cl bond length: 1.73 Å) .

Q. What analytical techniques are optimal for characterizing this compound derivatives?

- Structural analysis : Single-crystal X-ray diffraction (mean C–C bond deviation: 0.003 Å) provides precise stereochemical data .

- Purity assessment : GC-MS (>98% purity) or HPLC (using C18 columns with acetonitrile/water gradients) identifies impurities .

- Spectroscopic methods : ¹⁹F NMR (δ ≈ -110 ppm for fluorine substituents) and IR (C–Cl stretch at 550–600 cm⁻¹) confirm functional group integrity .

Q. How can contradictions in reported reactivity or stability data be resolved?

Cross-validate findings using orthogonal methods. For example, discrepancies in hydrolysis rates may arise from solvent polarity (e.g., aqueous vs. anhydrous DMSO). Replicate experiments under standardized conditions (pH, temperature) and compare with kinetic studies (e.g., Arrhenius plots for degradation rates). Literature reviews of analogous compounds (e.g., 2-chloro-4-fluoropyrimidine) can contextualize anomalous results .

Q. What strategies mitigate side reactions during palladium-catalyzed couplings with this compound?

Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos ligand) to suppress dehalogenation. Use stoichiometric bases (K₂CO₃ or Cs₂CO₃) to neutralize HCl byproducts, which can deactivate catalysts . Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion (typically 85–90%).

属性

IUPAC Name |

2-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUQBNABXVWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342636 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-42-0 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。